Entacapone-3-beta-D-Glucuronide
Description
Properties
CAS No. |
15869-75-1 |
|---|---|
Molecular Formula |
C20H23N3O11 |
Molecular Weight |
481.42 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-3-nitrophenyl b-D-glucopyranosiduronic acid |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic Profiling and Analytical Characterization of Entacapone-3-β-D-Glucuronide
CAS Number: 158069-75-1 Technical Whitepaper | Version 2.0
Executive Summary
Entacapone-3-β-D-Glucuronide (CAS 158069-75-1) represents the primary Phase II metabolite of Entacapone, a specific and reversible catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.[1] In the context of drug metabolism and pharmacokinetics (DMPK), this metabolite is critical for two reasons: it serves as the major detoxification pathway mediated principally by UGT1A9 , and it acts as a circulating reservoir that—unlike acyl glucuronides—is generally considered chemically stable yet susceptible to specific hydrolysis and photo-isomerization.
This guide provides a rigorous technical framework for the synthesis, stabilization, and analytical quantification of Entacapone-3-β-D-Glucuronide, designed for researchers requiring high-fidelity metabolic data.
Physicochemical Profile & Stereochemistry
Entacapone exists as an (E)-isomer, which is the pharmacologically active form. The glucuronidation occurs primarily at the 3-hydroxyl position of the nitrocatechol ring. It is vital to note that while the glucuronidation itself does not alter the alkene geometry, the metabolite retains the parent drug's photosensitivity, leading to potential (E) to (Z) isomerization under ambient light.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | (2S,3S,4S,5R,6S)-6-[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C₂₀H₂₃N₃O₁₁ |
| Molecular Weight | 481.41 g/mol |
| Monoisotopic Mass | 481.1332 |
| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |
| pKa | ~4.5 (Carboxylic acid of glucuronic acid moiety) |
| Appearance | Yellow to Orange Solid (Nitrocatechol chromophore) |
| Key Risk | Photosensitive : Rapid degradation/isomerization under UV/VIS light.[1][2][3] |
Biosynthetic Enzymology
The formation of Entacapone-3-β-D-Glucuronide is a regioselective conjugation catalyzed by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily.
Mechanistic Insight: Unlike many phenolic drugs that are metabolized by UGT1A1 or UGT1A6, Entacapone is an exceptionally high-affinity substrate for UGT1A9 (expressed primarily in the liver and kidney). The reaction involves the nucleophilic attack of the Entacapone 3-hydroxyl group onto the C1 carbon of UDP-glucuronic acid (UDPGA), resulting in an inversion of configuration (alpha to beta).
Visualization: Metabolic Pathway & Isomerization Risk
Figure 1: The primary metabolic pathway mediated by UGT1A9, highlighting the critical risk of photo-isomerization to the Z-isomer artifact.
Protocol: Enzymatic Synthesis (Biocatalysis)
For researchers unable to source the standard commercially, or those studying kinetic parameters, the following Self-Validating Protocol generates the metabolite using Human Liver Microsomes (HLM) or Recombinant UGT1A9.
Objective: Generate analytical-grade Entacapone-3-β-D-Glucuronide for LC-MS retention time confirmation.
Reagents
-
Enzyme Source: Recombinant Human UGT1A9 (preferred for purity) or HLM (20 mg/mL).
-
Substrate: Entacapone (10 mM in DMSO).
-
Cofactor: UDPGA (25 mM in water).
-
Pore Former: Alamethicin (25 µg/mL) – Critical for microsomal latency removal.
-
Buffer: Tris-HCl (100 mM, pH 7.4) + MgCl₂ (10 mM).
Step-by-Step Workflow
-
Activation (Pre-incubation):
-
Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Tris-HCl/MgCl₂ buffer.
-
Incubate on ice for 15 minutes. Why: This permeabilizes the microsomal membrane, allowing UDPGA access to the luminal active site of UGTs.
-
-
Reaction Assembly:
-
Add Entacapone (Final conc. 50 µM). Keep DMSO < 1%.
-
Pre-warm to 37°C for 3 minutes.
-
-
Initiation:
-
Add UDPGA (Final conc. 5 mM).
-
Incubate at 37°C with gentle shaking.
-
-
Time Course:
-
Run for 60 minutes. (UGT1A9 has a high Vmax for Entacapone; prolonged incubation may lead to hydrolysis).
-
-
Termination:
-
Add ice-cold Acetonitrile (1:1 v/v) containing Formic Acid (0.1%) .
-
Critical: The acidic quench stabilizes the glucuronide and precipitates proteins.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Supernatant contains the metabolite.
-
Analytical Characterization (LC-MS/MS)
The quantification of Entacapone-3-β-D-Glucuronide requires a negative ion mode method due to the carboxylic acid moiety on the glucuronic acid and the nitrocatechol nature of the aglycone.
Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).
-
Ionization: Electrospray Ionization (ESI) – Negative Mode.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
Table 2: MRM Transitions (Negative Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Entacapone-Gluc | 480.1 [M-H]⁻ | 304.0 | -25 | Loss of Glucuronide (-176 Da) |
| Entacapone-Gluc | 480.1 [M-H]⁻ | 260.0 | -40 | Fragmentation of Nitrocatechol core |
| Entacapone (Parent) | 304.0 [M-H]⁻ | 260.0 | -30 | Decarboxylation/Nitro group loss |
Analytical Logic Diagram
Figure 2: Optimized LC-MS/MS workflow for the specific detection of the glucuronide conjugate.
Handling & Stability Guidelines
The scientific integrity of any study involving Entacapone-3-β-D-Glucuronide hinges on preventing artifactual isomerization.
-
Light Protection (Mandatory):
-
All procedures must be performed under monochromatic yellow light or in amber glassware.
-
Standard laboratory fluorescent light can induce E-to-Z isomerization within minutes.
-
-
pH Stability:
-
The ether glucuronide linkage is relatively stable compared to acyl glucuronides. However, avoid pH > 8.0 to prevent hydrolysis or ring opening.
-
Store samples in slightly acidic buffers (pH 4.0 - 6.0) or acidified organic solvents.[5]
-
-
Storage:
-
Lyophilized powder: -20°C (Stable > 1 year).
-
Solution (DMSO): -80°C (Stable ~3-6 months). Avoid repeated freeze-thaw cycles.
-
References
-
Lautala, P., et al. (2000).[3][6] "The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 28(12), 1385-1389.
-
FDA Access Data. (2003). "Comtan (Entacapone) Clinical Pharmacology Review." Center for Drug Evaluation and Research.
-
Wikberg, T., et al. (1993).[5] "Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans." Drug Metabolism and Disposition, 21(1), 81-92.[5]
-
PubChem Database. "Entacapone 3-beta-D-glucuronide (Compound)." National Library of Medicine.
-
Kiss, B., et al. (2020). "Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy."[7] Proceedings of the National Academy of Sciences. (Referencing Entacapone glucuronidation dynamics).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. IMPROVED PROCESS FOR THE PREPARATION OF ENTACAPONE - Patent 1699753 [data.epo.org]
- 6. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Parkinson’s disease drug entacapone disrupts gut microbiome homeostasis via iron sequestration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of Entacapone Glucuronidation
This guide provides a comprehensive technical overview of the metabolic pathway of entacapone glucuronidation, tailored for researchers, scientists, and drug development professionals. Our focus is to deliver not just a description of the pathway, but a deeper understanding of the enzymatic processes, experimental methodologies to elucidate this pathway, and its clinical significance.
Introduction to Entacapone and its Clinical Significance
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the degradation of catecholamines.[1] In clinical practice, it is used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[2][3] By inhibiting peripheral COMT, entacapone reduces the metabolic breakdown of levodopa, thereby increasing its plasma half-life and bioavailability for the brain.[1][4] This enhancement of levodopa's therapeutic effect helps to alleviate the motor fluctuations often experienced by patients with advanced Parkinson's disease.[3] The clinical efficacy of entacapone is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its extensive metabolism.
The Dominant Metabolic Fate of Entacapone: A Two-Step Pathway
Entacapone is almost completely metabolized before excretion, with a negligible amount of the unchanged drug found in urine.[4][5] The primary metabolic route is a two-step process involving isomerization followed by direct glucuronidation.[4][6][7]
First, the active (E)-isomer of entacapone undergoes isomerization to its inactive (Z)-isomer.[8][9] Subsequently, both the parent (E)-entacapone and its (Z)-isomer are directly conjugated with glucuronic acid.[5][6] This Phase II conjugation reaction, known as glucuronidation, is the principal pathway for the elimination of entacapone.[2][10] The resulting glucuronide conjugates are pharmacologically inactive and are primarily excreted in the feces (approximately 90%) and to a lesser extent in the urine (about 10%).[4][11]
The Glucuronidation Reaction: A Closer Look
Glucuronidation is a major pathway in drug metabolism, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[12][13] This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, entacapone. This conjugation significantly increases the water solubility of the drug, facilitating its excretion from the body.[14]
The primary site of glucuronidation on the entacapone molecule is the 3-hydroxyl group of the catechol moiety, resulting in the formation of Entacapone 3-O-glucuronide .[15]
Figure 1: The metabolic pathway of entacapone, illustrating the key steps of isomerization and glucuronidation leading to inactive metabolites that are subsequently excreted.
Key UDP-Glucuronosyltransferase (UGT) Isoforms in Entacapone Metabolism
In vitro studies utilizing recombinant human UGT isoforms have been instrumental in identifying the specific enzymes responsible for entacapone glucuronidation. These studies have revealed that UGT1A9 is the primary enzyme catalyzing this reaction, demonstrating high affinity and a significant rate of glucuronidation for entacapone.[10] In fact, entacapone has been shown to be an exceptionally good substrate for UGT1A9.[10]
Other UGT isoforms also contribute to entacapone metabolism, albeit to a lesser extent. These include:
-
UGT1A1 : This isoform shows a low rate of glucuronidation for entacapone.[10]
-
UGT2B7 and UGT2B15 : These members of the UGT2B family also glucuronidate entacapone at low rates.[10]
The differential activity of these UGT isoforms highlights the specificity of drug-metabolizing enzymes and the importance of using a panel of recombinant enzymes for accurate metabolic profiling.
Experimental Methodologies for Studying Entacapone Glucuronidation
A robust understanding of the metabolic pathway of entacapone has been achieved through a combination of in vitro and in vivo experimental approaches.
In Vitro Enzyme Kinetics with Human Liver Microsomes and Recombinant UGTs
The foundational approach to characterizing the glucuronidation of entacapone involves incubating the drug with human liver microsomes (HLMs) or specific recombinant UGT isoforms in the presence of the cofactor UDPGA.
Experimental Protocol: Determination of Michaelis-Menten Kinetics
-
Preparation of Reaction Mixtures: A typical incubation mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 7.4), magnesium chloride (a UGT activator), the UGT enzyme source (HLMs or recombinant UGT), and varying concentrations of entacapone.
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The reaction is initiated by the addition of UDPGA.
-
Incubation: The reaction proceeds for a defined period at 37°C, ensuring that the reaction rate is linear with time.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution, typically a cold organic solvent like acetonitrile or methanol, which also serves to precipitate proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte of interest (entacapone glucuronide), is collected for analysis.
-
Quantification by LC-MS/MS or HPLC: The formation of entacapone glucuronide is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[16][17][18][19]
-
Data Analysis: The reaction velocities at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity).[20]
Figure 2: A typical experimental workflow for determining the in vitro enzyme kinetics of entacapone glucuronidation.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of entacapone, providing a quantitative perspective on its disposition.
| Parameter | Value | Reference |
| Bioavailability | ~35% | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [4] |
| Plasma Protein Binding | 98% (mainly to albumin) | [1][4] |
| Elimination Half-life (β-phase) | 0.4 - 0.7 hours | [4] |
| Excretion | ~90% in feces, ~10% in urine | [4][7] |
| Primary Metabolizing Enzyme | UGT1A9 | [10] |
Clinical Relevance and Implications
The extensive glucuronidation of entacapone has several important clinical implications:
-
Low Potential for CYP-mediated Drug-Drug Interactions: As entacapone is primarily metabolized by UGT enzymes, it has a low propensity to be a perpetrator or victim of drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[8]
-
Inactive Metabolites: The glucuronide conjugates of entacapone and its Z-isomer are pharmacologically inactive, meaning they do not contribute to the therapeutic effect or potential side effects of the parent drug.[5][6]
-
Genetic Polymorphisms in UGTs: Genetic variations in UGT enzymes, particularly UGT1A9, could potentially influence the pharmacokinetics of entacapone, leading to inter-individual variability in drug exposure and response.[2] Further research in this area is warranted to explore the clinical significance of these polymorphisms.
-
Hepatic Impairment: Since the liver is the primary site of entacapone glucuronidation, patients with hepatic impairment may exhibit altered drug clearance, necessitating careful monitoring.[11]
Conclusion
The metabolic pathway of entacapone is characterized by a rapid and efficient two-step process of isomerization and direct glucuronidation, with UGT1A9 playing a predominant role. This extensive metabolism leads to the formation of inactive glucuronide conjugates that are readily eliminated from the body. A thorough understanding of this pathway, elucidated through rigorous in vitro and in vivo studies, is crucial for optimizing the clinical use of entacapone and for predicting potential drug-drug interactions and inter-individual variability in patient response. The methodologies outlined in this guide provide a robust framework for the continued investigation of the metabolism of entacapone and other xenobiotics undergoing glucuronidation.
References
-
Habet S. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Int J Neuropsychopharmacol. 2022;25(7):567-575. [Link]
-
Drugs.com. Entacapone: Package Insert / Prescribing Information. Updated January 11, 2026. [Link]
-
European Medicines Agency. Comtan, INN-Entacapone: European Public Assessment Report (EPAR). [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Entacapone. Updated October 25, 2021. [Link]
-
Wikipedia. Entacapone. [Link]
-
Habet S. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Int J Neuropsychopharmacol. 2022;25(7):567-575. [Link]
-
Lautala P, Ethell BT, Taskinen J, Burchell B. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. Drug Metab Dispos. 2000;28(11):1385-1389. [Link]
-
Ilett KF, Ethell BT, Maggs JL, Davis TM, Batty KT, Burchell B, Binks M, Pirmohamed M, Park BK. Glucuronidation of atovaquone, a novel hydroxynaphthoquinone, by human liver microsomes and recombinant human UDP-glucuronosyltransferases. Br J Clin Pharmacol. 1999;48(4):579-586. [Link]
-
Jorga KM, Fotteler B, Zürcher G, Gasser R. The COMT inhibitors tolcapone and entacapone have no effect on the metabolism of fatty acids in HepaRG cells. Toxicol Sci. 2018;164(1):251-260. [Link]
-
RxList. Comtan (Entacapone): Side Effects, Uses, Dosage, Interactions, Warnings. Updated February 15, 2016. [Link]
-
Inxight Drugs. ENTACAPONE 3-O-GLUCURONIDE. [Link]
-
U.S. Food and Drug Administration. Comtan (entacapone tablets) label. [Link]
-
ResearchGate. Enzyme kinetics of UGT1A7-catalyzed glucuronidation of entacapone (A)... [Link]
-
PubChem. Entacapone 3-o-glucuronide. [Link]
-
Der Pharma Chemica. Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Development of characterization methods for entacapone in a pharmaceutical bulk. [Link]
-
ResearchGate. Glucuronidation rates (means S.D., n 3) of entacapone, tolcapone,... [Link]
-
ResearchGate. Enzyme kinetics of UGT1A7-catalyzed glucuronidation of entacapone (A)... [Link]
-
SAS Publishers. Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. [Link]
-
Longdom Publishing. Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. [Link]
-
Office of Scientific and Technical Information. Comparison of the inhibitory effects of tolcapone and entacapone against human UDP-glucuronosyltransferases. [Link]
-
MDPI. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. [Link]
-
Semantic Scholar. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. [Link]
-
National Center for Biotechnology Information. Levodopa/Carbidopa/Entacapone Combination Therapy. [Link]
-
AdisInsight. Glucuronidation in humans: Pharmacogenetic and developmental aspects. [Link]
-
ResearchGate. UDP-glucuronosyltransferases and clinical drug–drug interactions. [Link]
-
Frontiers in Pharmacology. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. [Link]
Sources
- 1. Entacapone - Wikipedia [en.wikipedia.org]
- 2. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comtan (Entacapone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
- 15. Entacapone 3-o-glucuronide | C20H23N3O11 | CID 29979332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. saspublishers.com [saspublishers.com]
- 19. longdom.org [longdom.org]
- 20. Glucuronidation of entacapone, nitecapone, tolcapone, and some other nitrocatechols by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Entacapone's Regioisomeric Glucuronides: A Comparative Analysis of Entacapone-3-β-D-Glucuronide and Entacapone-4-β-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entacapone, a nitrocatechol derivative, is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), playing a crucial role as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive first-pass metabolism. A primary metabolic pathway for entacapone is glucuronidation, a phase II conjugation reaction that facilitates the drug's excretion.[1][4] This process, primarily mediated by UDP-glucuronosyltransferases (UGTs), results in the formation of two main regioisomeric metabolites: Entacapone-3-β-D-Glucuronide and Entacapone-4-β-D-Glucuronide. While these glucuronide conjugates are generally considered pharmacologically inactive, a thorough understanding of their formation, chemical characteristics, and analytical differentiation is paramount for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.[1][5] This technical guide provides a detailed comparative analysis of these two key metabolites, offering insights into their biochemical synthesis, structural nuances, and the analytical methodologies required for their distinct identification and quantification.
Introduction to Entacapone and the Significance of Glucuronidation
Entacapone's mechanism of action involves the inhibition of COMT, an enzyme responsible for the peripheral degradation of levodopa to 3-O-methyldopa.[2][4] By inhibiting this metabolic pathway, entacapone increases the bioavailability and prolongs the plasma half-life of levodopa, thereby enhancing its therapeutic effects in the brain. The clinical utility of entacapone is, however, influenced by its own metabolic fate.
Glucuronidation is a major metabolic route for entacapone, converting the lipophilic parent drug into more water-soluble glucuronide conjugates that can be readily eliminated from the body, primarily via biliary excretion.[1][5] This biotransformation is catalyzed by UGT enzymes, with UGT1A9 being the principal isoform responsible for entacapone's glucuronidation.[6] Notably, studies have shown that another isoform, UGT1A1, is capable of producing two distinct glucuronide isomers of entacapone, pointing to the formation of both 3-O- and 4-O-glucuronides.[6]
The regioselectivity of glucuronidation—whether the glucuronic acid moiety is attached to the 3-hydroxyl or the 4-hydroxyl group of entacapone's catechol ring—gives rise to two distinct chemical entities with potentially different physicochemical and biological properties. Therefore, the ability to differentiate and quantify these isomers is critical for a complete understanding of entacapone's disposition in the body.
Biochemical Formation and Structural Elucidation
The formation of Entacapone-3-β-D-Glucuronide and Entacapone-4-β-D-Glucuronide is a direct consequence of the enzymatic activity of UGTs on the catechol moiety of the entacapone molecule.
The Metabolic Pathway
The metabolic journey of entacapone first involves isomerization to its cis-isomer, followed by direct glucuronidation of both the parent (trans-isomer) and the cis-isomer.[1] The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to one of the hydroxyl groups of the catechol ring.
Caption: Chemical Structures of Entacapone Glucuronide Isomers.
Note: While the formation of two isomers is established, the definitive structural confirmation and characterization of Entacapone-4-β-D-Glucuronide are not as widely documented in publicly available literature as that of the 3-isomer.
Comparative Analysis: Physicochemical and Biological Properties
A detailed comparison of the two isomers is essential for understanding their behavior in biological systems and during analytical procedures.
| Property | Entacapone-3-β-D-Glucuronide | Entacapone-4-β-D-Glucuronide |
| Enzymatic Synthesis | Primarily by UGT1A9; also by UGT1A1 [6] | Primarily by UGT1A1 [6] |
| Pharmacological Activity | Considered inactive [1][5] | Considered inactive [1][5] |
| Excretion | Major metabolite excreted in bile and urine [1][5] | Excreted in bile and urine [5] |
Analytical Methodologies for Isomer Differentiation
The structural similarity of the 3- and 4-glucuronide isomers presents a significant analytical challenge. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for their separation and identification.
Experimental Protocol: In Vitro Glucuronidation Assay
This protocol outlines a general procedure for the in vitro synthesis of entacapone glucuronides using human liver microsomes, which can then be used for analytical method development.
Materials:
-
Entacapone
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ice
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine Tris-HCl buffer, MgCl₂, and HLMs.
-
Add Substrate: Add entacapone (dissolved in a minimal amount of a suitable solvent like methanol or DMSO) to the incubation mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the glucuronidation reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: In Vitro Glucuronidation Workflow.
Experimental Protocol: HPLC-MS/MS for Isomer Separation and Detection
A validated LC-MS/MS method is essential for the selective and sensitive quantification of the glucuronide isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to achieve separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Illustrative Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Entacapone Glucuronide Precursor Ion (Q1): m/z 480.1
-
Entacapone Aglycone Product Ion (Q3): m/z 304.1 (corresponding to the loss of the glucuronic acid moiety, [M-H-176]⁻)
-
-
Collision Energy and Other MS Parameters: These need to be optimized for maximum sensitivity for the specific instrument used.
Rationale for Experimental Choices:
-
Reversed-Phase C18 Column: Provides good retention and separation for moderately polar compounds like glucuronides.
-
Gradient Elution: Allows for the effective separation of the isomers which may have very similar retention times under isocratic conditions.
-
Negative ESI: Glucuronides readily form negative ions due to the presence of the carboxylic acid group on the glucuronic acid moiety.
-
MRM: Offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the biological matrix.
Conclusion and Future Directions
The glucuronidation of entacapone into its 3- and 4-regioisomers is a critical aspect of its metabolism. While both are considered inactive, their accurate and distinct quantification is fundamental for a comprehensive pharmacokinetic assessment. The methodologies outlined in this guide provide a framework for researchers to investigate these metabolites.
Future research should focus on the definitive structural elucidation of Entacapone-4-β-D-Glucuronide using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, a detailed investigation into the comparative physicochemical properties and potential for any subtle biological activities or drug-drug interactions of the two isomers would provide a more complete picture of their roles in the overall disposition and safety profile of entacapone.
References
-
Lautala, P., Taskinen, J., & Finel, M. (2000). The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 28(11), 1385-1389. [Link]
-
FDA. (n.d.). Comtan (entacapone) tablets label. AccessData. [Link]
-
Panigrahy, U. P., Sahoo, N. K., & Reddy, A. S. K. (2015). Development and Validation of Entacapone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Asian Journal of Chemistry, 27(11), 4065-4069. [Link]
-
Apotex Inc. (2020, January 27). PRODUCT MONOGRAPH PrAPO-ENTACAPONE Entacapone Tablets USP 200 mg. [Link]
-
Hussain, S., et al. (2017). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research, 9(7), 246-255. [Link]
-
Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica, 3(5), 63-68. [Link]
-
Devika, G.S., et al. (2016). DETERMINATION OF ENTACAPONE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC METHOD. International Journal of Pharmaceutical and Drug Analysis, 4(3), 104-109. [Link]
-
Purnachand, D., et al. (2016). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Journal of Chromatographic Science, 54(8), 1358-1366. [Link]
-
Patel, R. B., et al. (2014). Formulation and evaluation of entacapone sustained release matrix tablets. The Pharma Innovation Journal, 3(7), 01-08. [Link]
-
Bhatnagar, P., & Sharma, A. (2016). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Analytical & Pharmaceutical Research, 3(4). [Link]
-
European Medicines Agency. (n.d.). Comtan, INN-Entacapone. [Link]
-
Rajeswari, K. R., et al. (2011). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 2(4), 312-321. [Link]
-
National Center for Biotechnology Information. (n.d.). Entacapone. LiverTox. [Link]
-
Nicolas, J. M., et al. (1996). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Analytical Chemistry, 68(17), 2832-2837. [Link]
- Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?. Drug metabolism reviews, 24(1), 5-48.
-
Rowe, M. J., et al. (2025, September 2). COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion. Therapeutic Advances in Neurological Disorders. [Link]
-
Tekale, P., et al. (2011). ESTIMATION OF ENTACAPONE TABLETS BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. Bioscience Discovery, 2(2), 294-298. [Link]
-
FDA. (n.d.). NDA 20-796/S-013 and S-012 Page 3 T2000-10 89005303 COMTAN. AccessData. [Link]
-
Wang, J., et al. (2016). Comparison of the inhibitory effects of tolcapone and entacapone against human UDP-glucuronosyltransferases. Toxicology and Applied Pharmacology, 301, 42-49. [Link]
-
Hynninen, V. V., et al. (2001). Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 760(2), 269-276. [Link]
-
Singh, S., et al. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. Drug Delivery, 29(1), 1112-1121. [Link]
-
FDA. (n.d.). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. [Link]
-
Drugs.com. (2026, January 11). Entacapone: Package Insert / Prescribing Information. [Link]
Sources
- 1. ijpda.org [ijpda.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. saspublishers.com [saspublishers.com]
- 6. Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of UGT1A9 in Entacapone Glucuronidation
Abstract
Entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), is a cornerstone adjunctive therapy in the management of Parkinson's disease.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive metabolism. The primary metabolic pathway for entacapone is glucuronidation, a phase II biotransformation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This guide provides a comprehensive examination of the specific and critical role of UGT1A9 in the glucuronidation of entacapone. We will delve into the mechanistic details of this metabolic process, present methodologies for its characterization, and discuss the clinical implications of UGT1A9's function and genetic variability on entacapone therapy.
Introduction: Entacapone's Mechanism and Metabolic Fate
Entacapone's therapeutic action is to prevent the peripheral breakdown of levodopa, the primary treatment for Parkinson's disease.[1] By inhibiting COMT, entacapone increases the plasma half-life of levodopa, allowing more of the precursor to reach the brain for conversion into dopamine.[1][3]
The clinical use of entacapone is defined by its rapid absorption and extensive metabolism.[2][4] Following oral administration, entacapone is almost completely metabolized before excretion. The main metabolic process involves two key steps:
-
Isomerization: Conversion of the active (E)-isomer of entacapone to its inactive (Z)-isomer (cis-isomer).[3][5]
-
Glucuronidation: Direct conjugation of a glucuronic acid moiety to both the parent entacapone and its cis-isomer.[3][5]
This glucuronidation step is the rate-limiting factor in entacapone's clearance and is primarily mediated by a specific enzyme within the UGT superfamily.
Metabolic Pathway of Entacapone
Caption: Metabolic pathway of entacapone, highlighting isomerization and subsequent glucuronidation.
The UGT Superfamily and the Specificity of UGT1A9
UDP-glucuronosyltransferases (UGTs) are a critical family of phase II metabolizing enzymes that conjugate lipophilic molecules with glucuronic acid, rendering them more water-soluble and facilitating their excretion.[6][7][8][9] These enzymes are located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver.[6][10]
The UGT superfamily is divided into several families and subfamilies, each with distinct but often overlapping substrate specificities. While multiple UGT isoforms exist, research has unequivocally identified UGT1A9 as the primary enzyme responsible for entacapone glucuronidation.
Evidence for UGT1A9's Predominant Role
Studies utilizing recombinant human UGT isoforms have demonstrated that entacapone is an exceptionally good substrate for UGT1A9.[11] When compared to other UGTs, UGT1A9 exhibits a significantly higher rate of glucuronidation and a lower Michaelis-Menten constant (Km) for entacapone, indicating a high binding affinity and catalytic efficiency.[11] In contrast, other isoforms like UGT1A1, UGT1A6, UGT2B7, and UGT2B15 show low to negligible activity towards entacapone.[11]
Kinetic Profile of Entacapone Glucuronidation
The superior efficiency of UGT1A9 in metabolizing entacapone is evident in its kinetic parameters.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Recombinant UGT1A9 | Entacapone | 14.4 ± 2.8 | 2.2 ± 0.65 | [12] |
| Human Liver Microsomes | Entacapone | 4 - 6 times lower than tolcapone | 3 - 4 times higher than tolcapone | [11] |
Table 1: Comparative enzyme kinetics of entacapone glucuronidation. The data clearly illustrates the high affinity and velocity of UGT1A9 for entacapone.
The kinetic data confirms that UGT1A9's contribution to entacapone clearance is not minor but is, in fact, the principal route of its metabolic elimination.[11]
Methodologies for Characterizing UGT1A9-Mediated Glucuronidation
To investigate the role of UGT1A9 in drug metabolism, researchers employ a variety of in vitro techniques. These assays are crucial for determining kinetic parameters, identifying potential drug-drug interactions, and screening for the effects of genetic polymorphisms.
In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM) or Recombinant UGT1A9
This is the gold-standard method for studying UGT activity. It involves incubating the substrate (entacapone) with an enzyme source in the presence of the necessary cofactor.
Caption: Standard experimental workflow for an in vitro UGT1A9 glucuronidation assay.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the enzyme source (e.g., pooled human liver microsomes or recombinant UGT1A9 expressed in insect cells).[13]
-
Add a buffer solution (e.g., Tris-HCl, pH 7.4) containing magnesium chloride (MgCl2).
-
Incorporate a membrane-disrupting agent like alamethicin. Causality: UGTs are located within the endoplasmic reticulum membrane, and their active site is in the lumen. Alamethicin forms pores in the microsomal membrane, ensuring the cofactor, UDPGA, has unrestricted access to the enzyme's active site, thus overcoming latency issues.[10]
-
Add the substrate, entacapone, at various concentrations to determine kinetic parameters.
-
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding the cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins.[13]
-
Sample Processing: Centrifuge the tubes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis. The formation of entacapone-glucuronide is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[14][15] Propofol is often used as a selective probe substrate for UGT1A9 activity in such assays.[14][15][16][17]
Clinical Significance: UGT1A9 Polymorphisms and Entacapone Therapy
The high dependence of entacapone clearance on a single enzyme, UGT1A9, means that any variation in the function of this enzyme can have significant clinical consequences. Genetic polymorphisms in the UGT1A9 gene can lead to wide inter-individual variability in enzyme activity.[18]
Key UGT1A9 Genetic Variants
Several single nucleotide polymorphisms (SNPs) have been identified in the UGT1A9 gene that can alter its expression or function.
-
UGT1A9 promoter polymorphisms (-2152C>T and -275T>A): These variants have been associated with altered transcriptional activity, potentially leading to changes in enzyme expression levels.
-
UGT1A93a (M33T): A missense mutation that can affect the enzyme's catalytic activity.[19]
-
UGT1A91b: A variant in the promoter region that may influence enzyme expression.[20]
Impact on Entacapone Efficacy and Safety
Individuals carrying UGT1A9 genotypes associated with reduced enzyme function ("poor metabolizers") may experience:
-
Decreased Clearance: Slower metabolism of entacapone, leading to higher plasma concentrations and prolonged exposure.
-
Increased Risk of Adverse Reactions: There is evidence suggesting that UGT1A9 genotypes leading to low glucuronidation activity are associated with a higher risk of adverse reactions to COMT inhibitors, potentially leading to treatment discontinuation.[20][21] Specifically, combinations of the *3a and *1b alleles have been linked to an increased odds ratio for adverse events.[20] Cases of COMT inhibitor-induced hepatotoxicity have been reported in patients carrying mutations that lead to defective glucuronidation activity.[21]
Conversely, individuals with genotypes leading to increased UGT1A9 activity ("ultra-rapid metabolizers") might have a reduced therapeutic response due to rapid clearance of the drug, although this is less commonly studied.
Logical Relationship: Genotype to Clinical Outcome
Caption: The causal chain from UGT1A9 genotype to potential clinical outcomes in entacapone therapy.
Conclusion
UGT1A9 is the principal enzyme responsible for the metabolic clearance of entacapone through glucuronidation. Its high affinity and catalytic efficiency make it the rate-limiting step in the drug's elimination pathway. The significant reliance on this single enzyme underscores the clinical importance of its genetic variants. Polymorphisms in the UGT1A9 gene can lead to substantial inter-individual differences in drug exposure and are associated with the risk of adverse reactions. Therefore, a thorough understanding of UGT1A9's role is paramount for drug development professionals and clinicians seeking to optimize Parkinson's disease therapy, personalize treatment regimens, and enhance patient safety. Future research into UGT1A9 genotyping as a predictive tool for entacapone response holds promise for advancing precision medicine in this field.[20]
References
-
What is the mechanism of Entacapone? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
-
Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. (2022, July 15). Oxford Academic. [Link]
-
Comtan (entacapone) tablets label. (n.d.). accessdata.fda.gov. [Link]
-
Comtan, INN-Entacapone. (n.d.). European Medicines Agency. [Link]
-
PRODUCT MONOGRAPH PrAPO-ENTACAPONE Entacapone Tablets USP 200 mg. (2020, January 27). Apotex Inc. [Link]
-
UGT1A9. (n.d.). Wikipedia. [Link]
-
UGT1A9 - UDP-glucuronosyltransferase 1A9 - Homo sapiens (Human). (n.d.). UniProt. [Link]
-
UGT1A9 Gene. (n.d.). GeneCards. [Link]
-
PRODUCT MONOGRAPH - COMTAN. (2013, November 18). Novartis. [Link]
-
Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. (2022, July 15). PMC. [Link]
-
NDA 20-796/S-013 and S-012 Page 3 T2000-10 89005303 COMTAN. (n.d.). accessdata.fda.gov. [Link]
-
Functional characterization of low-prevalence missense polymorphisms in the UDP-glucuronosyltransferase 1A9 gene. (2009, October 15). PubMed. [Link]
-
UGT1A9: Significance and symbolism. (n.d.). A.I. Search. [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). International Society for the Study of Xenobiotics. [Link]
-
The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. (2000, November 15). PubMed. [Link]
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (n.d.). PMC. [Link]
-
Glucuronidation as a Mechanism of Intrinsic Drug Resistance in Human Colon Cancer. (2003, December 16). American Association for Cancer Research. [Link]
-
Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies. (2010, February 10). PubMed. [Link]
-
Relationship - UGT1A9 - activates - entacapone. (n.d.). BioKB. [Link]
-
UGT1A9 - ClinPGx. (n.d.). ClinPGx. [Link]
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2021, June 14). MDPI. [Link]
-
(PDF) Validated assay for studying activity profiles of human liver UGTs after drug exposure: Inhibition and induction studies. (2009, December 23). ResearchGate. [Link]
-
Glucuronidation rates (means S.D., n 3) of entacapone, tolcapone,... (n.d.). ResearchGate. [Link]
-
Enzyme kinetics of UGT1A7-catalyzed glucuronidation of entacapone (A)... (n.d.). ResearchGate. [Link]
-
First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. (n.d.). PMC. [Link]
-
Determination of propofol UDP-glucuronosyltransferase (UGT) activities in hepatic microsomes from different species by UFLC-ESI-MS. (2011, January 5). PubMed. [Link]
-
Glucuronidation of entacapone, nitecapone, tolcapone, and some other nitrocatechols by rat liver microsomes. (n.d.). PubMed. [Link]
-
The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. (n.d.). Semantic Scholar. [Link]
-
Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. (n.d.). ResearchGate. [Link]
-
Influence of genetic variants in UGT1A1 and UGT1A9 on the in vivo glucuronidation of SN-38. (2004, August 15). PubMed. [Link]
-
Genetic variants and haplotypes of the UGT1A9, 1A7 and 1A1 genes in Chinese Han. (2012, May 24). PMC. [Link]
-
Enzyme kinetics of UGT1A7-catalyzed glucuronidation of entacapone (A)... (n.d.). ResearchGate. [Link]
-
Two patients with COMT inhibitor-induced hepatic dysfunction and UGT1A9 genetic polymorphism. (2005, December 13). PubMed. [Link]
-
Determination of propofol UDP-glucuronosyltransferase (UGT) activities in hepatic microsomes from different species by UFLC–ESI-MS. (n.d.). ResearchGate. [Link]
-
Comparison of the inhibitory effects of tolcapone and entacapone against human UDP-glucuronosyltransferases. (2016, June 15). OSTI.GOV. [Link]
-
Association of UDP-glucuronosyltransferase 1A9 polymorphisms with adverse reactions to catechol-O-methyltransferase inhibitors in Parkinson's disease patients. (2012, November 15). PubMed. [Link]
-
Personalized Medicine in Parkinson Disease. (n.d.). Movement Disorders Moment. [Link]
Sources
- 1. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. UDP-glucuronosyltransferase 1A9 | Abcam [abcam.com]
- 7. UGT1A9 - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. genecards.org [genecards.org]
- 10. xenotech.com [xenotech.com]
- 11. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Relationship - UGT1A9 - activates - entacapone [biokb.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of propofol UDP-glucuronosyltransferase (UGT) activities in hepatic microsomes from different species by UFLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Influence of genetic variants in UGT1A1 and UGT1A9 on the in vivo glucuronidation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Association of UDP-glucuronosyltransferase 1A9 polymorphisms with adverse reactions to catechol-O-methyltransferase inhibitors in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two patients with COMT inhibitor-induced hepatic dysfunction and UGT1A9 genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase extraction (SPE) protocols for Entacapone metabolites
Application Note: High-Performance Solid-Phase Extraction (SPE) Protocols for Entacapone and Metabolites in Biological Matrices
Abstract
This application note details robust Solid-Phase Extraction (SPE) protocols for the isolation of Entacapone (ENT), its pharmacologically active E-isomer, its Z-isomer metabolite, and its glucuronide conjugates from human plasma and urine. Entacapone, a nitrocatechol-structured COMT inhibitor, presents unique bioanalytical challenges due to its pKa (~4.5), high protein binding (>98%), and extreme photo-instability. This guide prioritizes the Oasis HLB (Hydrophilic-Lipophilic Balanced) chemistry as the gold standard for simultaneous extraction, supported by alternative strategies for specific metabolite enrichment.
Analyte Profiling & Critical Handling Constraints
Successful extraction relies on understanding the physicochemical behavior of the target analytes.
| Analyte | Structure/Nature | pKa | Key Bioanalytical Challenge |
| Entacapone (E-isomer) | Nitrocatechol derivative | ~4.5 (Acidic) | Photo-isomerization: Rapidly converts to Z-isomer under white light. |
| (Z)-Entacapone | cis-isomer metabolite | ~4.5 | Separation: Co-elutes with parent on short columns; requires specific LC gradients. |
| Entacapone-3--O-glucuronide | Conjugated metabolite | < 3.5 (Very Acidic) | Polarity: Significantly more polar than parent; risks breakthrough on C18. |
The "Dark Room" Mandate
CRITICAL: Entacapone undergoes rapid E-to-Z photo-isomerization when exposed to standard laboratory lighting.
-
Protocol: All extraction steps must be performed under monochromatic sodium light (yellow light) or in low-light conditions using amber glassware.
-
Validation: Use amber autosampler vials. If amber glassware is unavailable, wrap all tubes in aluminum foil immediately after sample collection.
SPE Strategy Selection
Two primary mechanisms are effective for Entacapone:
-
Reversed-Phase (HLB): The preferred method for simultaneous extraction of the parent drug and metabolites. The HLB copolymer retains the hydrophobic parent while its hydrophilic modification retains the polar glucuronide, provided the pH is controlled.
-
Mixed-Mode Anion Exchange (MAX): Best for high-purity isolation of the glucuronide from urine, utilizing the acidic nature of the analytes to bind to the sorbent while washing away neutrals.
Experimental Protocols
Protocol A: The "Gold Standard" HLB Method (Plasma)
Recommended for PK studies requiring simultaneous quantification of Entacapone and Z-isomer.
Materials:
-
Cartridge: Oasis HLB, 30 mg / 1 cc (or equivalent polymeric reversed-phase).
-
Internal Standard (IS): Tolcapone or Entacapone-d10.
-
Pre-treatment Reagent: 2% Formic Acid (FA) in water.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Thaw plasma samples in the dark.
-
Aliquot 200 µL of plasma into an amber microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 2% Formic Acid . Vortex for 30 seconds.
-
Scientific Rationale: Acidification (pH < 3) suppresses the ionization of the phenolic hydroxyl groups (pKa 4.5), driving the analyte into its neutral, hydrophobic state for maximum retention on the RP sorbent. It also disrupts protein binding.
-
-
Conditioning:
-
1.0 mL Methanol.[1]
-
1.0 mL Water (acidified with 0.1% FA).
-
-
Loading:
-
Load the entire pre-treated sample (~420 µL) onto the cartridge at a flow rate of 1 mL/min.
-
-
Washing:
-
Wash 1: 1.0 mL 5% Methanol in 0.1% Formic Acid.
-
Scientific Rationale: Removes proteins and salts. The low organic content prevents premature elution of the polar glucuronide.
-
-
Elution:
-
Elute with 1.0 mL Acetonitrile:Methanol (1:1 v/v) .
-
Note: No modifier is needed here, but keeping the elution neutral ensures solubility.
-
-
Post-Extraction:
-
Evaporate eluate to dryness under Nitrogen at 40°C (Protect from light!).
-
Reconstitute in 100 µL Mobile Phase (e.g., 30:70 ACN:Buffer).
-
Protocol B: Mixed-Mode Anion Exchange (MAX) (Urine/Complex Matrix)
Recommended for specific isolation of Entacapone Glucuronide or "Clean" extraction from urine.
Materials:
-
Cartridge: Oasis MAX or Strata-X-A (Mixed-Mode Anion Exchange).
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Dilute 200 µL Urine 1:1 with 50 mM Ammonium Acetate (pH 7.0) .
-
Scientific Rationale: At pH 7.0, Entacapone (pKa 4.5) is negatively charged (ionized). It will bind to the anion-exchange sites on the cartridge.
-
-
Conditioning:
-
1.0 mL Methanol.[1]
-
1.0 mL Water (pH 7).
-
-
Loading:
-
Load sample at low flow rate.
-
-
Washing (Interference Removal):
-
Wash 1 (Aqueous): 1.0 mL 5% NH4OH in Water. (Removes neutrals/zwitterions).
-
Wash 2 (Organic): 1.0 mL Methanol.[1]
-
Scientific Rationale: The analyte is "locked" on the sorbent via ionic bonding. You can wash with 100% Methanol to remove hydrophobic interferences (phospholipids) without losing the analyte.
-
-
Elution:
-
Elute with 1.0 mL 2% Formic Acid in Methanol .
-
Scientific Rationale: Acidification protonates the analyte (neutralizes the charge), breaking the ionic bond and releasing it into the organic solvent.
-
Visualization: SPE Workflow Logic
Figure 1: Decision logic for the HLB Protocol. Note the critical acidification step to suppress ionization of the nitrocatechol moiety.
LC-MS/MS Optimization & Validation
Once extracted, the separation of the E and Z isomers is the primary chromatographic challenge.
Chromatographic Conditions:
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (Methanol can cause broader peaks for nitrocatechols).
-
Gradient: Shallow gradient (e.g., 20% B to 40% B over 5 minutes) is required to resolve the Z-isomer (elutes earlier) from the E-isomer.
Mass Spectrometry Settings:
-
Polarity: Negative Mode (ESI-) is often superior for nitrocatechols due to the electron-withdrawing nitro group, providing better sensitivity than positive mode.
-
Entacapone Precursor:m/z 304.1 [M-H]⁻
-
Glucuronide Precursor:m/z 480.1 [M-H]⁻
-
Validation Criteria (Acceptance Limits):
-
Recovery: > 85% for Parent; > 80% for Glucuronide.
-
Matrix Effect: 90-110% (Using IS normalization).
-
Stability: Processed samples must be stable for 24h at 4°C in the dark.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Z-isomer ratio in standards | Light contamination during prep. | Prepare fresh standards in amber glass under sodium light. |
| Low Recovery of Glucuronide | Wash step too strong (organic > 5%). | Reduce Methanol in wash step to < 5% or eliminate organic wash. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase pH is acidic (< 3.[1][5][6]0) to keep silanols protonated. |
| Signal Suppression | Phospholipids eluting with analyte. | Switch to Protocol B (MAX) to wash phospholipids with 100% MeOH before elution. |
References
-
Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry. Source: PubMed (National Institutes of Health) URL:[Link]
-
Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. (Validates Oasis HLB usage). Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for determination of entacapone in human plasma. Source: Asian Journal of Chemistry URL:[Link] (Direct article link via DOI: 10.14233/ajchem.2015.19088)
-
Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans. Source: Drug Metabolism and Disposition (ASPET) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of Entacapone-3-beta-D-Glucuronide reference standards
High-Fidelity Synthesis of Entacapone-3- -D-Glucuronide Reference Standards
Executive Summary & Strategic Analysis
Entacapone (Comtan®) is a potent, specific, and reversible inhibitor of catechol-O-methyltransferase (COMT), used adjunctively with levodopa/carbidopa in Parkinson’s disease therapy.[1] The drug's metabolic profile is dominated by glucuronidation.[2][3][4][5] Unlike many catechols that undergo extensive methylation, entacapone is primarily metabolized via direct N- and O-glucuronidation.
The Entacapone-3-
The Synthesis Challenge: Regioselectivity
Entacapone possesses a nitrocatechol pharmacophore with two hydroxyl groups at positions 3 and 4.
-
Chemical Synthesis Difficulty: Standard glycosylation (e.g., Koenigs-Knorr) often yields a mixture of 3-O and 4-O glucuronides due to similar nucleophilicity, though the 4-OH is more acidic (para to nitro). Separating these regioisomers requires tedious preparative chromatography.
-
Enzymatic Solution: UGT1A9 displays exquisite regioselectivity for the 3-position. For the generation of high-purity reference standards (mg scale), a chemo-enzymatic approach is the superior strategy, ensuring 100% regio-purity without complex protection/deprotection schemes.
This guide details two protocols:
-
Protocol A (Primary): Biocatalytic Synthesis using Recombinant UGTs/Microsomes (Recommended for Reference Standards).
-
Protocol B (Secondary): Chemical Synthesis via Schmidt Glycosylation (Recommended for Scale-up).
Metabolic Pathway Visualization
The following diagram illustrates the metabolic fate of Entacapone and the specific target of this protocol.
Figure 1: Metabolic pathway of Entacapone highlighting the regioselective formation of the 3-O-glucuronide target.
Protocol A: Chemo-Enzymatic Synthesis (Gold Standard)
This protocol utilizes the natural regioselectivity of UGT enzymes to produce the authentic metabolite.
Materials
-
Substrate: Entacapone (purity >99%).[1]
-
Enzyme Source: Recombinant Human UGT1A9 (Supersomes™) OR Rat Liver Microsomes (Aroclor 1254 induced for higher yield).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Buffer: Tris-HCl (50 mM, pH 7.4), MgCl
(10 mM). -
Inhibitor: D-Saccharic acid 1,4-lactone (to inhibit
-glucuronidase). -
Activator: Alamethicin (pore-forming peptide to access microsomal lumen).
Step-by-Step Methodology
-
Pre-Incubation Mixture Preparation:
-
In a glass reaction vessel, combine Entacapone (200 µM final conc.) with Tris-HCl buffer and MgCl
. -
Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal membrane.
-
Add the Enzyme source (1.0 mg/mL final protein concentration).
-
Add Saccharolactone (5 mM) to prevent product hydrolysis.
-
-
Reaction Initiation:
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding UDPGA (5 mM final conc., excess).
-
Incubation: Shake gently at 37°C for 2–4 hours. Monitor consumption of Entacapone via HPLC every 30 minutes.
-
-
Termination & Extraction:
-
Quench reaction with ice-cold Acetonitrile (1:1 v/v) containing 1% Formic Acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Collect the supernatant.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., Waters Sep-Pak) with Methanol followed by Water (pH 3.0).
-
Load the supernatant.
-
Wash with 5% Methanol/Water (removes excess UDPGA and salts).
-
Elute the glucuronide with 40-50% Methanol/Water.
-
Evaporate solvent under vacuum (keep temp <40°C to prevent hydrolysis).
-
Protocol B: Chemical Synthesis (Scalable Alternative)
Use this route if gram-scale quantities are required. Note that this method produces both 3-O and 4-O isomers, necessitating rigorous HPLC separation.
Synthetic Scheme Visualization
Figure 2: Chemical synthesis workflow requiring isomeric separation.
Step-by-Step Methodology
-
Glycosylation (Koenigs-Knorr Variant):
-
Dissolve Entacapone (1 eq) and Acetobromo-
-D-glucuronic acid methyl ester (1.5 eq) in anhydrous Toluene/DMF (5:1). -
Add Silver Oxide (Ag
O, 2 eq) as the promoter. -
Stir in the dark under Argon at room temperature for 24 hours.
-
Filter through Celite and concentrate.
-
-
Global Deprotection:
-
Dissolve the protected intermediate in Methanol.
-
Add LiOH (2.5 eq) dissolved in minimal water at -5°C (Ice/Salt bath). Note: Low temperature is crucial to prevent cleavage of the glycosidic bond or degradation of the nitrocatechol.
-
Stir for 2 hours. Neutralize with Amberlite IR-120 (H+ form) resin to pH 6.0.
-
Filter and lyophilize.
-
-
Isolation of Isomers:
-
The crude will contain a mixture of 3-O-glucuronide, 4-O-glucuronide, and unreacted Entacapone.
-
Method: Preparative HPLC (C18).[6]
-
Gradient: 0.1% Formic Acid in Water (A) vs Acetonitrile (B).
-
Elution Order: typically 3-O-glucuronide elutes before 4-O-glucuronide due to intramolecular hydrogen bonding effects with the nitro group, but this must be confirmed by NMR.
-
Characterization & Validation Criteria
To certify the material as a Reference Standard, it must meet the following criteria.
Regiochemistry Confirmation (NMR)
The distinction between 3-O and 4-O is observed in the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
Ent-3-G: The glucuronic acid anomeric proton (H-1') will show a correlation to the Carbon at position 3 of the entacapone ring.
-
Shift Diagnostic: Look for the downfield shift of C-3 compared to the parent drug (glycosylation shift).
Purity Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to Orange solid | Visual |
| Purity (HPLC) | > 98.0% | HPLC-UV (310 nm) |
| Isomeric Purity | > 99% (No Z-isomer) | HPLC |
| Identity | Matches Ref Spectrum | 1H-NMR, MS |
| Mass (ESI-) | m/z 480.1 [M-H]- | LC-MS |
Storage & Stability
-
Condition: Lyophilized powder at -80°C.
-
Solution Stability: Unstable in alkaline pH. Reconstitute in slightly acidic buffer (pH 4-5) or 50% MeOH/Water immediately before use. Avoid repeated freeze-thaw cycles.
References
-
Luukkanen, L., et al. (1999). "Enzyme-Assisted Synthesis and Structural Characterization of Nitrocatechol Glucuronides." Chemical Research in Toxicology, 12(1), 85-91.
-
Lautala, P., et al. (2000).[3] "The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 28(12), 1385-1389.
-
FDA Center for Drug Evaluation and Research. (1999). "Clinical Pharmacology and Biopharmaceutics Review: Comtan (Entacapone)."
-
Wikberg, T., et al. (1993).[7] "Pharmacokinetics of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, in man." European Journal of Clinical Pharmacology, 45, 169-174.
-
Hypha Discovery. (2023). "Glucuronide Synthesis Services and Case Studies."
Sources
- 1. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 2. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of entacapone, nitecapone, tolcapone, and some other nitrocatechols by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. jbsd.in [jbsd.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of ESI Source Parameters for Glucuronide Detection
Welcome to the technical support center for the analysis of glucuronide conjugates using Electrospray Ionization (ESI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your ESI source parameters and troubleshooting common challenges. Glucuronidation is a major phase II metabolic pathway, and robust detection of these conjugates is critical for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. This resource synthesizes technical accuracy with practical advice to help you achieve sensitive, specific, and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the analysis of glucuronides by LC-MS.
Q1: Should I use positive or negative ion mode for glucuronide detection?
The choice of ionization mode is a critical first step. Due to the presence of the carboxylic acid group on the glucuronic acid moiety (with a pKa around 3), glucuronides are readily deprotonated, making negative ion mode a natural choice for their detection.[1] In negative ESI, you will typically observe the deprotonated molecule, [M-H]⁻. This mode can be highly sensitive and specific.
However, positive ion mode should not be overlooked. In many cases, especially if the parent aglycone is a weak base and readily accepts a proton, positive ionization can provide better sensitivity.[1] In positive mode, you will often observe protonated molecules [M+H]⁺ or adducts such as [M+Na]⁺ and [M+NH₄]⁺. A common and characteristic fragmentation pathway in positive ion mode is the neutral loss of the glucuronic acid moiety (176 Da).[2][3]
Recommendation: It is highly advisable to test both ionization modes during method development to determine the optimal polarity for your specific glucuronide conjugate and instrument platform.
Q2: What is the ideal mobile phase pH for glucuronide analysis?
For reversed-phase chromatography, a mobile phase pH in the range of 2.5 to 6 is commonly used.[4] Using an acidic mobile phase (e.g., with 0.1% formic acid, pH ≈ 2.7) ensures that the carboxylic acid group of the glucuronide is protonated, which can improve retention on C18 columns.[4] However, for ESI in negative ion mode, a slightly higher pH (closer to the pKa of the glucuronic acid) can enhance deprotonation and thus ionization efficiency. Mobile phases containing 2-5 mM ammonium acetate can be a good choice.[4]
Q3: What are common adducts I might see for glucuronides in ESI-MS?
In positive ion mode, sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ adducts are common, especially when using mobile phases containing acetate buffers or if there are trace levels of sodium in the sample or LC system. While these adducts can sometimes be used for quantification, they can also split the ion current between multiple species, potentially reducing the sensitivity for your primary ion of interest.
Q4: What is in-source fragmentation and how can I control it for glucuronides?
In-source fragmentation (or in-source decay) is the breakdown of an analyte within the ESI source before it reaches the mass analyzer. Glucuronides are susceptible to this, often losing the glucuronic acid moiety (176 Da).[2] This can be problematic as it generates the aglycone, which can interfere with the quantification of the parent drug if they are not chromatographically separated.
The primary ESI parameter that influences in-source fragmentation is the cone voltage (also referred to as nozzle voltage or fragmentor voltage depending on the instrument manufacturer). Higher cone voltages increase the energy of ions, leading to more fragmentation. To minimize in-source fragmentation, it is crucial to use a lower cone voltage. Desolvation temperature and source temperature generally have a lesser effect on this process.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of glucuronides.
Problem 1: Poor Sensitivity/Weak Signal
Symptoms:
-
Low peak intensity for the glucuronide analyte.
-
High signal-to-noise ratio.
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Ionization Mode | As discussed in the FAQ, the ionization efficiency of your glucuronide may be significantly different in positive versus negative mode. Solution: Analyze your standard in both positive and negative ion modes to empirically determine which provides the best signal intensity. |
| Incorrect Mobile Phase pH | The pH of your mobile phase directly impacts the ionization state of the glucuronide. Solution: For negative ion mode, consider using a mobile phase with a pH closer to the pKa of glucuronic acid (around 3-4), such as one containing a low concentration of ammonium acetate. For positive ion mode, 0.1% formic acid is a good starting point to promote protonation. |
| Inefficient Desolvation | The ESI process requires the efficient removal of solvent from the charged droplets to form gas-phase ions. Solution: Gradually increase the desolvation gas flow and source/capillary temperature. Be cautious with temperature, as excessive heat can cause thermal degradation of some labile glucuronides. |
| Inappropriate Cone/Nozzle Voltage | If the cone voltage is too low, the transfer of ions into the mass spectrometer may be inefficient. If it is too high, it can cause in-source fragmentation, reducing the abundance of the precursor ion. Solution: Perform a cone voltage ramp experiment by infusing your glucuronide standard and monitoring the precursor ion intensity as you incrementally increase the cone voltage. Select the voltage that gives the maximum signal for the [M-H]⁻ or [M+H]⁺ ion. |
| Adduct Formation Splitting the Signal | The ion current may be distributed among several adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the intensity of any single species. Solution: Try to minimize sources of sodium and potassium in your mobile phase and sample preparation. Using a mobile phase with ammonium formate or ammonium acetate can promote the formation of the [M+NH₄]⁺ adduct, which can sometimes be more stable and provide better sensitivity. |
Problem 2: Significant In-Source Fragmentation
Symptoms:
-
A large peak corresponding to the aglycone (parent drug) is observed when injecting a pure glucuronide standard.
-
The intensity of the glucuronide precursor ion is lower than expected.
Causality Workflow for In-Source Fragmentation:
Caption: Troubleshooting workflow for in-source fragmentation.
Detailed Solutions:
| Parameter to Adjust | Explanation & Action |
| Cone/Nozzle/Fragmentor Voltage | This is the most critical parameter for controlling in-source fragmentation.[2] Action: Systematically decrease the cone voltage. Infuse a standard solution of your glucuronide and monitor the ratio of the glucuronide precursor ion to the aglycone fragment ion as you lower the voltage. Find a balance that maximizes the precursor ion signal while minimizing fragmentation. For a glucuronide of ON 013100, a low cone voltage of 15V and a collision energy of 5 eV were used.[1] |
| Source/Desolvation Temperature | While less impactful than cone voltage, very high temperatures can contribute to the thermal degradation of labile glucuronides. Action: If reducing the cone voltage is insufficient, try lowering the source and desolvation temperatures in small increments (e.g., 25-50°C). |
| Chromatographic Separation | If some level of in-source fragmentation is unavoidable, ensuring baseline chromatographic separation between the glucuronide and the aglycone is essential for accurate quantification of the parent drug. Action: Modify your LC gradient, mobile phase composition, or select a different column chemistry to achieve separation. |
Experimental Protocols & Starting Parameters
Protocol for ESI Source Parameter Optimization
This protocol outlines a systematic approach to optimizing your ESI source parameters for a novel glucuronide conjugate.
Objective: To find the optimal ESI source parameters that maximize the signal intensity of the glucuronide precursor ion while minimizing in-source fragmentation.
Materials:
-
A standard solution of the glucuronide conjugate of interest (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Your LC-MS system equipped with an ESI source.
Procedure:
-
Initial System Setup:
-
Set up your LC system to deliver a constant flow of 50:50 acetonitrile:water with your chosen mobile phase modifier (e.g., 0.1% formic acid for positive mode, 2 mM ammonium acetate for negative mode).
-
Infuse the glucuronide standard solution directly into the mass spectrometer using a syringe pump at a typical flow rate for your system (e.g., 10-20 µL/min).
-
-
Ionization Mode Selection:
-
Acquire data in both positive and negative full scan mode to determine which polarity provides a better signal for your analyte.
-
-
Cone/Nozzle/Fragmentor Voltage Optimization:
-
Set all other source parameters to typical starting values (see table below).
-
Create a method that ramps the cone voltage across a relevant range (e.g., 10 V to 100 V in 5 V increments).
-
Monitor the intensity of your glucuronide precursor ion ([M-H]⁻ or [M+H]⁺) and the aglycone fragment ion.
-
Plot the intensities of both ions against the cone voltage. Select the voltage that provides the highest intensity for the precursor ion with an acceptable level of fragmentation.
-
-
Gas and Temperature Optimization:
-
Set the cone voltage to the optimum value determined in the previous step.
-
Individually optimize the following parameters by varying them one at a time and observing the effect on the precursor ion signal:
-
Nebulizer gas pressure
-
Drying gas flow rate
-
Drying gas temperature
-
Capillary voltage
-
-
-
Final Verification:
-
Once all parameters are optimized, inject your sample chromatographically to confirm the performance under your final LC conditions.
-
Table of Typical Starting ESI Source Parameters for Glucuronide Detection
The following table provides general starting parameters for various mass spectrometer platforms. These should be used as a starting point and optimized for your specific analyte and system.
| Parameter | Agilent (e.g., QQQ) [5] | Thermo (e.g., Q Exactive) [2] | Sciex (e.g., QTRAP) | Waters (e.g., Xevo TQ-S) [1] |
| Ion Mode | Negative/Positive | Positive | Negative | Positive |
| Capillary/IonSpray Voltage (V) | 3000 (-)/3000 (+) | 3500 (+) | -3500 (-) | 3000 (+) |
| Nebulizer Gas (psi) | 30-35 | N/A | N/A | N/A |
| Drying Gas Flow (L/min) | 10 | N/A | N/A | N/A |
| Source/Drying Gas Temp (°C) | 270-320 | 410 (Aux Gas) | 500 | 80 (Source), 250 (Desolvation) |
| Sheath/Auxiliary Gas (Arb. Units) | N/A | 48 (Sheath), 11 (Aux) | N/A | N/A |
| Cone/Nozzle Voltage (V) | N/A | N/A | N/A | 15 |
| Desolvation Gas Flow (L/h) | N/A | N/A | N/A | 800 |
Note: Parameter names may vary between instrument manufacturers. "N/A" indicates that a direct equivalent was not specified in the cited source or is not a primary user-tunable parameter on that platform.
Logical Relationships in Glucuronide Analysis
The interplay between chromatographic separation and mass spectrometric detection is crucial for successful glucuronide analysis. The following diagram illustrates this relationship.
Caption: The symbiotic relationship between LC and MS for glucuronide analysis.
This guide provides a comprehensive framework for optimizing ESI source parameters for glucuronide detection. By understanding the underlying principles and following a systematic approach to troubleshooting and optimization, you can develop robust and sensitive methods for your critical drug metabolism studies.
References
-
Ashiru, S., et al. (2025). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. MDPI. Available at: [Link]
-
Gade, N. R., et al. (2016). Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS. Journal of Chromatography B, 1022, 221-227. Available at: [Link]
-
Hess, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Journal of Cheminformatics, 14(1), 6. Available at: [Link]
-
Keski-Hynnilä, H. (2002). Liquid Chromatography− and Capillary Electrophoresis−Mass Spectrometry in Glucuronide Analysis. HELDA. Available at: [Link]
-
Klawikowska, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International, 29(3). Available at: [Link]
-
Keski-Hynnilä, H., et al. (1998). Analysis of catechol-type glucuronides in urine samples by liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 794(1-2), 75-83. Available at: [Link]
-
SCIEX. (n.d.). QTRAP Compendium. Available at: [Link]
-
Reddit. (2022). Question: Triple quad (QQQ) ion source (ESI) settings? r/massspectrometry. Available at: [Link]
-
Wang, G., et al. (2000). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao, 35(10), 758-762. Available at: [Link]
-
SCIEX. (2023). Understanding the ion source parameters in Analyst® and SCIEX OS software: GS1, GS2, TEM and CUR. Available at: [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. Available at: [Link]
-
Chang, Y. C., et al. (2022). Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome. Analytical Chemistry, 94(6), 2855–2863. Available at: [Link]
-
ResearchGate. (n.d.). MS/MS Parameters for Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer. Available at: [Link]
-
Xia, Y., et al. (2012). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical Chemistry, 84(18), 7943–7949. Available at: [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC I-Class/Xevo TQ-S micro IVD System: Analytical Performance for Androgens, Progestogens and Glucocorticoids. Available at: [Link]
-
MS Vision. (n.d.). Xevo TQ-S Instrument Specifications. Available at: [Link]
-
Lu, J., et al. (2021). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Science of The Total Environment, 780, 146522. Available at: [Link]
-
Waters Corporation. (n.d.). Best Practice for the use of Xevo TQ-S cronos for Residue Analysis in Food – Determination of Triphenylmethane Dyes in Shrimps. Available at: [Link]
-
Agilent Technologies. (2022). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Available at: [Link]
-
Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Available at: [Link]
-
Kiontke, A., et al. (2022). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International, 35(12). Available at: [Link]
Sources
- 1. Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Entacapone Glucuronide Standards
Introduction: The Critical Role of Metabolite Standards in Drug Development
In the landscape of pharmaceutical research and development, the journey of a drug from discovery to market is paved with rigorous testing and validation. A crucial aspect of this process is understanding the drug's metabolic fate within the human body. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, undergoes extensive metabolism, with glucuronidation being a primary pathway.[1][2][3][4][5] The resulting Entacapone glucuronide is a major metabolite, and its accurate quantification in biological matrices is paramount for pharmacokinetic and drug-drug interaction studies. This necessitates the use of high-purity Entacapone glucuronide reference standards.
This guide provides a comprehensive framework for the purity assessment of Entacapone glucuronide standards. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust and self-validating purity evaluation. We will delve into a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to build a complete purity profile.
The Analytical Triad: A Multi-Modal Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. A more robust strategy involves the orthogonal application of multiple techniques, each providing a unique piece of the purity puzzle. For Entacapone glucuronide, we advocate for a triad of methods: HPLC for quantitative purity and impurity profiling, LC-MS/MS for sensitive impurity identification, and quantitative NMR (qNMR) for an absolute purity assessment without the need for a specific reference standard of the analyte.
Figure 1: A multi-modal workflow for the comprehensive purity assessment of Entacapone glucuronide standards.
Comparative Purity Assessment: A Hypothetical Case Study
To illustrate the practical application of our analytical triad, let us consider a hypothetical scenario where we are evaluating three different batches of Entacapone glucuronide standards:
-
Standard A: A commercially available standard from a reputable supplier.
-
Standard B: A different commercial batch, potentially from an alternative vendor.
-
Standard C (In-house): A batch synthesized and purified within our own laboratory.
Our objective is to determine which standard offers the highest purity and is most suitable for use in regulated bioanalytical studies.
Experimental Protocols
Rationale: HPLC with UV detection is a workhorse technique in pharmaceutical analysis for determining the purity of a substance by separating it from its impurities. The area percentage of the main peak relative to the total peak area provides a good measure of purity. This method is particularly crucial for resolving and quantifying the (Z)-isomer of Entacapone glucuronide.
Step-by-Step Protocol:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for Entacapone and its metabolites.[2][6][7][8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from 5-95% Mobile Phase B over 20 minutes can effectively separate Entacapone glucuronide from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm, which is a suitable wavelength for Entacapone and its derivatives.[6][7][8]
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare stock solutions of each Entacapone glucuronide standard (A, B, and C) in a suitable solvent like methanol or a mixture of water and methanol at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to a final concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of each working solution into the HPLC system.
-
Record the chromatograms for a sufficient duration to ensure all potential late-eluting impurities are observed.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the Entacapone glucuronide peak as the area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify any significant impurities, paying close attention to the peak corresponding to the (Z)-isomer of Entacapone glucuronide. The relative retention time can be used for tentative identification if a standard for the (Z)-isomer is available.
-
Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting and identifying trace-level impurities that may not be visible in the UV chromatogram. The mass-to-charge ratio (m/z) provides molecular weight information, aiding in the structural elucidation of unknown impurities.
Step-by-Step Protocol:
-
System Preparation:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
LC conditions can be similar to the HPLC-UV method to allow for direct comparison of chromatograms.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for glucuronides.[9][10]
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of Entacapone glucuronide.
-
Product Ion: Collision-induced dissociation will typically result in the loss of the glucuronic acid moiety, yielding the aglycone fragment.[9]
-
Scan Mode: A full scan can be used to search for unknown impurities, while Multiple Reaction Monitoring (MRM) can be employed for highly sensitive detection of known impurities like the (Z)-isomer glucuronide.
-
-
-
Analysis:
-
Inject the same working solutions prepared for the HPLC-UV analysis.
-
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) for any peaks other than the main Entacapone glucuronide peak.
-
Extract the mass spectra of these impurity peaks to determine their m/z values.
-
Based on the m/z, propose potential structures for the impurities. For example, an impurity with the same m/z as Entacapone glucuronide but a different retention time is likely an isomer.
-
Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard with a certified purity, the absolute purity of the analyte can be calculated.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the Entacapone glucuronide standard (e.g., 10 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple NMR spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the solution using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all protons.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from Entacapone glucuronide and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Entacapone glucuronide
-
IS = Internal Standard
-
Hypothetical Results
The following table summarizes the hypothetical purity assessment data for our three Entacapone glucuronide standards.
| Analytical Method | Parameter | Standard A | Standard B | Standard C (In-house) |
| HPLC-UV | Purity (Area %) | 99.2% | 97.5% | 99.8% |
| (Z)-Isomer Glucuronide | 0.5% | 1.8% | < 0.1% | |
| Other Impurities | 0.3% | 0.7% | 0.1% | |
| LC-MS/MS | Impurity Identification | Identified a process-related impurity at m/z 321. | Confirmed high levels of (Z)-isomer and detected a degradation product. | No significant impurities detected. |
| qNMR | Absolute Purity | 98.9% | 97.1% | 99.6% |
graph DecisionTree { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Purity Assessment Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity_Check [label="Purity > 99.5% (qNMR)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Z_Isomer_Check [label="(Z)-Isomer < 0.15%?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Other_Impurities_Check [label="Other Impurities < 0.1%?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Accept [label="Standard is Suitable\nfor Regulated Studies", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Standard Not Suitable\n(Further Purification or\nSourcing Required)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Purity_Check; Purity_Check -> Z_Isomer_Check [label="Yes"]; Purity_Check -> Reject [label="No"]; Z_Isomer_Check -> Other_Impurities_Check [label="Yes"]; Z_Isomer_Check -> Reject [label="No"]; Other_Impurities_Check -> Accept [label="Yes"]; Other_Impurities_Check -> Reject [label="No"]; }
Figure 2: A decision-making flowchart for accepting or rejecting an Entacapone glucuronide standard based on purity assessment data.
Discussion and Interpretation of Results
Based on our hypothetical data, a clear picture emerges:
-
Standard C (In-house) demonstrates the highest purity across all three analytical techniques. The HPLC-UV data shows minimal impurities, which is corroborated by the highly sensitive LC-MS/MS analysis. Most importantly, the qNMR result confirms a high absolute purity of 99.6%. The level of the critical (Z)-isomer is well below acceptable limits. This standard would be the preferred choice for use in regulated studies.
-
Standard A shows good purity, but the presence of a detectable process-related impurity and a slightly lower absolute purity by qNMR suggest it may be less ideal than Standard C. However, depending on the nature of the impurity and the specific requirements of the assay, it could potentially be deemed acceptable.
-
Standard B is clearly of lower quality. The high percentage of the (Z)-isomer glucuronide is a significant concern, as it could lead to inaccurate quantification of the (E)-isomer, which is the active drug metabolite. The lower overall purity confirmed by both HPLC and qNMR would disqualify this standard for most applications.
Conclusion: Upholding Data Integrity Through Rigorous Standard Qualification
The purity of reference standards is a cornerstone of analytical data integrity in pharmaceutical development. For Entacapone glucuronide, a critical metabolite of a widely used therapeutic agent, a cavalier approach to standard qualification is not an option. This guide has outlined a robust, multi-modal strategy for the comprehensive purity assessment of Entacapone glucuronide standards.
By integrating the quantitative power of HPLC, the sensitivity of LC-MS/MS, and the absolute accuracy of qNMR, researchers can build a complete and defensible purity profile. This analytical triad provides a self-validating system, where the results from each technique should be corroborative. The ultimate goal is to ensure that the reference standard is a true and accurate representation of the analyte, thereby guaranteeing the reliability of the experimental data that underpins critical decisions in the drug development pipeline. As senior application scientists, it is our responsibility to champion these rigorous analytical principles to uphold the highest standards of scientific integrity.
References
-
Jumppanen, J., et al. (2001). Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 759(2), 263-271. Available at: [Link]
-
Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica, 3(5), 63-68. Available at: [Link]
-
Kumar, G., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 5(10), 386-391. Available at: [Link]
-
da Silva, N. C. S., et al. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 947-952. Available at: [Link]
-
Tekale, P., et al. (2011). ESTIMATION OF ENTACAPONE TABLETS BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. Bioscience Discovery, 2(3), 294-298. Available at: [Link]
-
Kumar, G., et al. (2016). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Asian Journal of Pharmaceutical Analysis, 6(3), 153-159. Available at: [Link]
-
Kuronen, P., et al. (1998). Analysis of catechol-type glucuronides in urine samples by liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 794(1), 75-83. Available at: [Link]
-
European Medicines Agency. (2004). Comtan, INN-Entacapone: Scientific Discussion. Available at: [Link]
-
da Silva, N. C. S., et al. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. PubMed. Available at: [Link]
-
Gadallah, M. N., & Mohamed, M. S. (2010). Determination of antiparkinsonism drug entacapone. Journal of the Chilean Chemical Society, 55(1), 85-89. Available at: [Link]
-
Devika, G. S., et al. (2016). DETERMINATION OF ENTACAPONE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 235-239. Available at: [Link]
-
JRF Global. (n.d.). Impurity / Metabolite Qualification. Available at: [Link]
-
SynThink. (n.d.). Entacapone EP Impurities & USP Related Compounds. Available at: [Link]
-
Pharma Industry Review. (2025). Metabolites & Impurities for Pharmaceutical Research. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]
-
Pharmaffiliates. (n.d.). Entacapone-Impurities. Available at: [Link]
-
Nicholls, A. W., et al. (1996). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Analytical Chemistry, 68(17), 2832-2837. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Zhang, Y., et al. (2020). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Rapid Communications in Mass Spectrometry, 34(S3), e8753. Available at: [Link]
-
Food and Drug Administration. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register, 73(31), 8884-8885. Available at: [Link]
-
Pharmaffiliates. (n.d.). Entacapone-Impurities. Available at: [Link]
-
Glycopedia. (n.d.). NMR Spectroscopy Tools. Available at: [Link]
-
Paquot, M., et al. (2006). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Biotechnology, Agronomy, Society and Environment, 10(2), 109-116. Available at: [Link]
-
Toukach, P. V., & Tvaroška, I. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(19), 7937-7971. Available at: [Link]
-
Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. saspublishers.com [saspublishers.com]
- 3. jbsd.in [jbsd.in]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpda.org [ijpda.org]
- 9. Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alpaipars.com [alpaipars.com]
A Senior Application Scientist's Guide to Entacapone Metabolite Cross-Reactivity in Immunoassays
Introduction: Entacapone is a potent, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It serves as a critical adjunct therapy in the management of Parkinson's disease, specifically for patients treated with levodopa/carbidopa who experience "wearing-off" symptoms[1][2]. The mechanism of action involves inhibiting peripheral COMT, which in turn reduces the metabolism of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect in the brain[3][4]. Accurate quantification of Entacapone in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While immunoassays offer a high-throughput and cost-effective solution for quantification, their utility is critically dependent on their specificity. The presence of structurally similar metabolites can lead to analytical interference through antibody cross-reactivity, potentially resulting in an overestimation of the parent drug concentration. This guide provides an in-depth comparison of analytical methodologies and presents a robust framework for evaluating the cross-reactivity of key Entacapone metabolites.
Section 1: The Analytical Challenge: Entacapone's Metabolic Pathway
To understand the potential for cross-reactivity, we must first examine the metabolic fate of Entacapone. The drug is almost completely metabolized before excretion, with very little of the unchanged parent compound found in urine[5][6]. The primary metabolic transformations are not mediated by the cytochrome P450 system but rather involve two key steps:
-
Isomerization: The parent drug, the (E)-isomer of Entacapone, undergoes isomerization to its geometric (Z)-isomer. This cis-isomer is the only known active metabolite[5][7].
-
Glucuronidation: Both the parent (E)-isomer and the active (Z)-isomer are extensively conjugated with glucuronic acid. This Phase II reaction, primarily catalyzed by the UGT1A9 enzyme, produces inactive glucuronide conjugates that account for the vast majority of excreted products[1][4][8].
Therefore, the primary metabolites of concern for immunoassay cross-reactivity are the (Z)-isomer and the glucuronide conjugates of both isomers. An antibody developed against the parent Entacapone molecule may inadvertently recognize these structurally similar compounds.
Caption: Metabolic pathway of Entacapone.
Section 2: Analytical Methodologies: Immunoassay vs. LC-MS/MS
The choice of analytical platform is a critical decision in drug development and clinical research, balancing specificity, throughput, and cost.
Immunoassays are ligand-binding assays that use antibodies to detect the target analyte. For small molecules like Entacapone, they are typically designed in a competitive format. In this setup, a labeled version of the drug competes with the unlabeled drug in the sample for a limited number of antibody binding sites. A higher concentration of drug in the sample results in less binding of the labeled drug and thus a lower signal, which is inversely proportional to the analyte concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for small molecule quantification. This technique physically separates the parent drug from its metabolites using liquid chromatography before detection by mass spectrometry, which identifies compounds based on their unique mass-to-charge ratio. This dual-filter approach provides exceptional specificity and can simultaneously quantify the parent drug and its metabolites in a single run[9][10].
Caption: Principle of a competitive immunoassay.
Comparative Analysis
The table below objectively compares these two prevalent methods. While immunoassays excel in speed and ease of use, their susceptibility to cross-reactivity is a significant drawback that necessitates rigorous validation[11][12].
| Feature | Immunoassay | LC-MS/MS |
| Specificity | Moderate to High; potential for metabolite cross-reactivity. | Very High; distinguishes between structurally similar isomers and conjugates. |
| Sensitivity | Varies; can be very high but may be artificially inflated by cross-reactants. | Very High; typically in the low ng/mL or pg/mL range. |
| Throughput | High (96/384-well plates). | Moderate; sample-by-sample analysis, though modern systems are fast. |
| Cost per Sample | Low. | High. |
| Instrumentation | Common plate readers. | Specialized, high-cost mass spectrometers. |
| Expertise Required | Minimal. | Extensive training and expertise required. |
Section 3: A Protocol for Quantifying Metabolite Cross-Reactivity
The trustworthiness of an immunoassay hinges on a self-validating system. This protocol provides a standardized workflow to determine the percentage of cross-reactivity for Entacapone metabolites. The principle is to determine the concentration of a metabolite required to produce the same signal response as a known concentration of the parent drug, typically the concentration that yields 50% inhibition of the maximum signal (IC50).
Experimental Workflow
Caption: Workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology
1. Materials and Reagents:
-
Entacapone (E-isomer) analytical standard
-
Entacapone (Z)-isomer analytical standard
-
Entacapone-glucuronide analytical standard
-
Analyte-free matrix (e.g., charcoal-stripped human serum)
-
Immunoassay kit for Entacapone (including antibody-coated plates, labeled tracer, buffers)
-
Microplate reader
2. Preparation of Standard Curves:
-
Causality: To accurately determine the IC50, a multi-point standard curve is essential. A logarithmic dilution series covers a wide dynamic range, ensuring a well-defined sigmoidal curve.
-
Prepare a high-concentration stock solution of the Entacapone parent drug and each metabolite in a suitable solvent (e.g., DMSO).
-
Create separate serial dilutions for the parent drug and each metabolite in the analyte-free matrix. A typical range might span from 1 ng/mL to 10,000 ng/mL over 8-10 points.
3. Immunoassay Procedure:
-
Follow the specific instructions provided with the immunoassay kit.
-
In separate wells of the antibody-coated microplate, add the blanks, zero standards, and the respective dilution series for the parent drug and each metabolite.
-
Add the enzyme-labeled Entacapone tracer to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and read the absorbance on a microplate reader.
4. Data Analysis and Calculation:
-
Causality: A four-parameter logistic (4-PL) curve fit is the standard model for sigmoidal dose-response data from immunoassays. It provides a robust calculation of the IC50 value.
-
For each compound, plot the absorbance (or %B/B0) against the logarithm of the concentration.
-
Fit the data using a 4-PL regression to determine the IC50 value for the parent drug and each metabolite. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula, which is an established standard in the field[13]:
% Cross-Reactivity = (IC50 of Entacapone Parent Drug / IC50 of Metabolite) x 100
Section 4: Interpreting the Data: A Hypothetical Case Study
The results from the cross-reactivity experiment directly inform the validity and limitations of the immunoassay.
Hypothetical Experimental Data
Let's assume we performed the protocol above and obtained the following results:
| Compound | IC50 (ng/mL) | % Cross-Reactivity Calculation | Result |
| Entacapone (Parent) | 50.0 | (50.0 / 50.0) x 100 | 100% |
| (Z)-Isomer | 125.0 | (50.0 / 125.0) x 100 | 40% |
| Entacapone-Glucuronide | 8,500.0 | (50.0 / 8,500.0) x 100 | 0.59% |
Analysis and Impact
-
(Z)-Isomer (40% Cross-Reactivity): This is a significant level of cross-reactivity. Since the (Z)-isomer is also pharmacologically active, its contribution to the immunoassay signal might lead to a result that reflects the total active drug concentration (parent + active metabolite). This could be acceptable for some therapeutic monitoring applications but must be clearly stated. For pharmacokinetic studies aiming to differentiate parent from metabolite, this assay would be unsuitable.
-
Entacapone-Glucuronide (0.59% Cross-Reactivity): This is a very low and likely clinically insignificant level of cross-reactivity. Given that the glucuronide is inactive and present at high concentrations, this low cross-reactivity ensures the assay is not falsely elevating the measured concentration due to this major excretory product.
The specificity of an immunoassay is not an inherent guarantee but a characteristic that must be rigorously validated. For Entacapone, the primary metabolites of concern are its (Z)-isomer and its glucuronide conjugates. While immunoassays provide an invaluable tool for rapid screening, their results can be confounded by metabolite cross-reactivity. LC-MS/MS remains the definitive reference method for specific quantification.
References
-
FDA. (2022). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Oxford Academic. [Link]
-
European Medicines Agency. (Date not available). Comtan, INN-Entacapone. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Entacapone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
FDA. (Date not available). NDA 20-796/S-013 and S-012 Page 3 T2000-10 89005303 COMTAN. [Link]
-
Lautala, P., et al. (2000). The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 28(11), 1385-1389. [Link]
-
Illi, A., et al. (1996). Glucuronidation of entacapone, nitecapone, tolcapone, and some other nitrocatechols by rat liver microsomes. Pharmaceutical Research, 13(1), 121-127. [Link]
-
Apotex Inc. (2020). PRODUCT MONOGRAPH PrAPO-ENTACAPONE. [Link]
-
Medscape. (Date not available). Comtan (entacapone) dosing, indications, interactions, adverse effects, and more. [Link]
-
Forsberg, M., et al. (2000). Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease. CNS Drugs, 13(6), 435-449. [Link]
-
Patsnap. (2024). What is Entacapone used for?. Synapse. [Link]
-
HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]
-
Akhtar, M. S., et al. (2022). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. Molecules, 27(9), 2978. [Link]
-
FDA. (Date not available). Guidance for Industry. [Link]
-
Petzer, A., et al. (2014). Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. Bentham Science. [Link]
-
Siemens Healthineers. (Date not available). Understanding cross-reactivity in immunoassay drug screening. [Link]
-
FDA. (Date not available). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. [Link]
-
Mylan Pharmaceuticals. (2025). Carbidopa, Levodopa and Entacapone Tablets: Package Insert / Prescribing Info / MOA. [Link]
-
ResearchGate. (2025). LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. [Link]
-
Agilent. (Date not available). Lowering the Bar for Mass Spec: A Comparison between Immunoassay and Rapid LC-TOF-MS for Presumptive Analytical Screen. [Link]
-
FDA. (Date not available). Immunotoxicity Testing Guidance. [Link]
-
Asian Journal of Chemistry. (2015). Development and Validation of a LC-MS/MS Method for the Determination of Entacapone in Human Plasma. [Link]
-
Spectroscopy Online. (2026). Screening by LC–MS-MS and Fast Chromatography: An Alternative Approach to Traditional Immunoassays?. [Link]
-
Liu, H., et al. (2020). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Rapid Communications in Mass Spectrometry, 34(S3), e8735. [Link]
-
Silva, E., et al. (2024). Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. Chemical Research in Toxicology, 37(5), 785-797. [Link]
-
Society of Biological Psychiatry. (Date not available). 116.3 Discovery and Evaluation of Nonnitrocatechol COMT Inhibitors for Treatment of Psychiatric Conditions. [Link]
-
Wikberg, T., et al. (1993). Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans. Drug Metabolism and Disposition, 21(1), 81-92. [Link]
-
Bóll, M., et al. (1995). Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene)-2,4-pentanedione. Biochemical Pharmacology, 49(7), 967-975. [Link]
-
Reisfield, G. M., et al. (2012). Cross-reactivity of tapentadol specimens with DRI methadone enzyme immunoassay. Journal of Analytical Toxicology, 36(5), 349-353. [Link]
-
FDA. (Date not available). COMTAN Rx only Prescribing Information. [Link]
-
ResearchGate. (2015). Simultaneous Determination of Levodopa, Carbidopa, Entacapone, Tolcapone, 3- O -Methyldopa and Dopamine in Human Plasma by an Hplc–MS/MS Method. [Link]
Sources
- 1. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Entacapone used for? [synapse.patsnap.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. siemens-healthineers.com [siemens-healthineers.com]
- 12. agilent.com [agilent.com]
- 13. semanticscholar.org [semanticscholar.org]
Quantifying Entacapone Glucuronide: A Comparative Guide to Internal Standard Selection
Executive Summary For the quantification of Entacapone Glucuronide (Ent-G) in biological matrices, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. While cost often drives laboratories toward using the deuterated parent drug (Entacapone-d10) or structural analogs (Tolcapone), experimental evidence confirms that Stable Isotope Labeled (SIL) Entacapone Glucuronide is the only "self-validating" option that fully corrects for the significant matrix effects and geometric isomerization inherent to this analyte.
Part 1: The Bioanalytical Challenge
Entacapone is a nitrocatechol COMT inhibitor.[1][2][3] Its primary metabolic pathway involves direct N-glucuronidation via UGT1A9 (and to a lesser extent UGT1A1) to form Entacapone-3-O-glucuronide.
The "Polarity Gap"
The fundamental challenge in quantifying this metabolite is the drastic difference in polarity between the parent and the glucuronide.
-
Entacapone (Parent): Highly lipophilic (LogP ~2.5). Retains strongly on C18 columns.
-
Entacapone Glucuronide: Highly polar. Elutes early in the "suppression zone" of the chromatogram where phospholipids and salts suppress ionization.
If you use the Parent IS to quantify the Glucuronide, the IS elutes minutes after the analyte. The IS experiences a clean ionization environment, while the analyte suffers from matrix suppression. The ratio is invalid.
The Isomerization Trap
Entacapone exists as E- and Z- isomers. The glucuronide also retains this isomerism. These isomers often interconvert under light or low pH. An IS that does not chemically match the analyte will not track this interconversion, leading to quantification errors of up to 30%.
Visualization: Metabolic Pathway & Isomerism
The following diagram illustrates the biological formation of the analyte and the critical isomerization step that the IS must track.
Figure 1: Metabolic pathway of Entacapone showing the critical UGT1A9 glucuronidation and E/Z isomerization. The IS must mimic this behavior.
Part 2: Comparative Analysis of Internal Standards
The following analysis compares the three standard approaches used in drug development.
Option A: SIL-Entacapone Glucuronide (The Gold Standard)
-
Compound: Entacapone-O-glucuronide-13C3 or -d3.
-
Mechanism: Co-elutes perfectly with the analyte.
-
Performance:
-
Matrix Effect Correction: 100%. If the analyte is suppressed by 50% by co-eluting urine salts, the IS is also suppressed by 50%. The Ratio remains constant.
-
Isomer Tracking: If the analyte isomerizes from E to Z during extraction, the SIL-IS isomerizes at the exact same rate.
-
-
Verdict: Mandatory for Regulated (GLP) Studies.
Option B: SIL-Entacapone Parent (The Common Trap)
-
Compound: Entacapone-d10.
-
Mechanism: Elutes significantly later (more hydrophobic) than the glucuronide.
-
Performance:
-
Matrix Effect Correction: < 20%. The glucuronide elutes early (high suppression); the Parent IS elutes late (low suppression).
-
In-Source Fragmentation Risk: High. The Glucuronide can fragment in the MS source back to the parent mass. If you are monitoring Parent-d10, you cannot distinguish this artifact.
-
-
Verdict: Unacceptable for Glucuronide quantification. Only use for quantifying the Parent.
Option C: Structural Analog (The Economy Option)
-
Compound: Tolcapone or Nitecapone.[4]
-
Mechanism: Chemically similar but different retention time and ionization energy.
-
Performance:
-
Matrix Effect Correction: Random.
-
Recovery Tracking: Poor. Extraction efficiency differs across pH ranges.
-
-
Verdict: Obsolete. Do not use for modern LC-MS/MS assays.
Summary Data: Matrix Factor Comparison
Simulated data based on typical nitrocatechol extraction profiles in human plasma.
| Performance Metric | SIL-Glucuronide (Opt A) | SIL-Parent (Opt B) | Tolcapone (Opt C) |
| Retention Time Delta | 0.0 min (Co-elution) | +2.4 min | +1.8 min |
| Matrix Factor (MF) | 0.98 (Normalized) | 1.45 (Variable) | 0.85 (Variable) |
| Process Efficiency | 95-105% | 60-140% | 70-120% |
| Isomerization Compensation | Yes | No | No |
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes a "Self-Validating" design where the IS response monitors the system health.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Ionization: ESI Negative Mode (Crucial: Nitrocatechols ionize poorly in positive mode).
-
Column: C18, 1.8 µm (e.g., Acquity HSS T3) - Note: While HILIC is good for polars, C18 is preferred here to retain the potential parent drug contaminants.
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL Plasma.
-
Step 2: Add 200 µL Internal Standard Solution (SIL-Entacapone Glucuronide in Methanol, 100 ng/mL).
-
Why? Adding IS before any other step ensures it tracks all extraction losses.
-
-
Step 3: Vortex 2 min; Centrifuge 10 min at 10,000 g.
-
Step 4: Dilute supernatant 1:1 with Water (0.1% Formic Acid).
-
Why? Direct injection of methanol causes "solvent effect" peak broadening for early eluting glucuronides.
-
Analytical Workflow Diagram
Figure 2: Analytical workflow emphasizing the early addition of the SIL-Glucuronide IS to correct for extraction recovery and matrix effects.
Part 4: Strategic Recommendations
When to use which standard?
-
PK/PD & Bioequivalence Studies:
-
Must Use: SIL-Entacapone Glucuronide.
-
Reasoning: Regulatory bodies (FDA/EMA) scrutinize matrix effects for metabolites. Using a parent IS here will likely result in a "Failed Run" during validation due to Matrix Factor variability.
-
-
Early Discovery Screening:
-
Acceptable: SIL-Entacapone (Parent).
-
Condition: You must widen your acceptance criteria (e.g., ±25% accuracy). You must acknowledge that the data is "semi-quantitative."
-
-
Urine Analysis:
-
Must Use: SIL-Entacapone Glucuronide.
-
Reasoning: Urine matrix effects are highly variable between patients. An analog IS will fail to track the ion suppression caused by high salt concentrations.
-
The "In-Source" Check (Quality Control)
To validate your data, monitor the Parent Transition at the Glucuronide Retention Time .
-
If you see a peak in the Parent channel at the Glucuronide's retention time, your source temperature is too high, causing the glucuronide to break down before detection.
-
Limit: This "crosstalk" should be < 5% of the parent signal.
References
-
Lautala, P., et al. (2000).[5] The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. Drug Metabolism and Disposition.
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
-
Jemal, M., et al. (2003). The use of stable isotope labeled internal standards to compensate for matrix effects in LC-MS/MS.[6][7] Journal of Chromatography B.
-
Wikberg, T., et al. (1993). Pharmacokinetics of entacapone, a peripherally acting COMT inhibitor, in man. European Journal of Clinical Pharmacology.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsbms.jp [jsbms.jp]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Inter-Laboratory Comparison of Entacapone Metabolite Analysis: A Technical Consensus Guide
Executive Summary
This guide presents a technical framework for the inter-laboratory comparison of Entacapone and its primary metabolite, the (Z)-isomer (cis-isomer), in biological matrices and pharmaceutical formulations. Entacapone, a nitrocatechol catechol-O-methyltransferase (COMT) inhibitor, presents unique bioanalytical challenges due to its rapid photo-isomerization and pH-dependent stability.
This document contrasts the two industry-standard methodologies—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . It provides a standardized protocol for cross-validation to ensure regulatory compliance (ICH M10, FDA Bioanalytical Method Validation) across multi-site studies.
The Scientific Challenge: Isomerization Kinetics
The core difficulty in Entacapone analysis is not the extraction, but the stabilization of the analyte. Entacapone exists primarily as the (E)-isomer (trans).[1][2] However, under exposure to light or physiological pH, it converts to the (Z)-isomer (cis).
-
The Problem: The (Z)-isomer is both a process impurity and a metabolite. Inaccurate handling leads to the artificial formation of the (Z)-isomer ex vivo, causing false-positive impurity results or inaccurate pharmacokinetic (PK) profiles.
-
The Mechanism: The nitro group at the 5-position and the side chain double bond are susceptible to photo-excitation, lowering the activation energy for rotation around the double bond.
Visualization: Photo-Isomerization Pathway
Figure 1: The bidirectional isomerization pathway of Entacapone. Note that light exposure drives the E-to-Z shift, necessitating strict light-protection protocols.
Comparative Methodology: HPLC-UV vs. LC-MS/MS
To establish a robust inter-laboratory comparison, we must acknowledge that different laboratories utilize different detection methods based on the assay's purpose (QC Release vs. Bioanalysis).
Table 1: Technical Specification Comparison
| Feature | Method A: HPLC-UV (QC/Release) | Method B: LC-MS/MS (Bioanalysis) |
| Primary Application | Drug substance purity, Formulation stability | Plasma PK studies, Metabolite quantification |
| Target Limit (LOQ) | ~0.05% (Impurity level) | 1–5 ng/mL (Plasma level) |
| Isomer Separation | Critical: Baseline resolution required | Critical: Mass transitions are identical; chromatographic separation is mandatory |
| Detection Mode | UV Absorbance @ 300–315 nm | ESI Negative Mode (MRM) |
| Throughput | Moderate (15–25 min run time) | High (3–5 min run time) |
| Matrix Interference | High susceptibility in plasma | Low (High selectivity via MRM) |
Expert Insight: The Ionization Nuance
While some generic protocols suggest positive ion mode (ESI+), Negative Ion Mode (ESI-) is superior for Entacapone. The nitrocatechol moiety deprotonates easily, providing higher sensitivity and lower background noise compared to protonation in positive mode.
Inter-Laboratory Study Protocol (Round Robin)
This protocol is designed for a "Round Robin" study involving three laboratories (Site A, Site B, and Reference Lab) to validate method transferability.
Sample Preparation (Unified)
To minimize variability, all labs must use a standardized extraction method. Solid Phase Extraction (SPE) is recommended over Protein Precipitation (PP) to remove phospholipids that cause matrix effects in LC-MS.
Protocol:
-
Light Protection: All steps must be performed under monochromatic yellow light (sodium vapor or filtered LED).
-
Aliquot: Transfer 200 µL of human plasma (spiked with QC standards) to a tube.
-
Acidification: Add 20 µL of 5% Formic Acid (Critical: stabilizes isomers).
-
ISTD Addition: Add 20 µL of Internal Standard (e.g., Entacapone-d10 or Tolcapone).
-
SPE Loading: Condition OASIS HLB cartridges (or equivalent). Load sample.
-
Wash: Wash with 5% Methanol in 0.1% Formic Acid.
-
Elution: Elute with Acetonitrile.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A (Acidic).
Chromatographic Conditions[3][4][5][6]
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (End-capped is vital to prevent peak tailing of the nitro group).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (or Methanol/ACN blend).
-
Gradient: Steep gradient for MS (3 min), shallow gradient for UV (15 min) to resolve isomers.
Cross-Validation Workflow
Figure 2: The Round Robin workflow ensures that matrix effects and shipping stability are accounted for before statistical analysis.
Data Analysis & Acceptance Criteria
When comparing results between laboratories, particularly between UV and MS methodologies, specific statistical thresholds must be met.
Table 2: Inter-Laboratory Performance Data (Representative)
| Parameter | Acceptance Criteria (ICH M10) | Lab A (UV) Result | Lab B (MS) Result | Cross-Validation Bias (%) |
| Linearity ( | 0.998 | 0.996 | N/A | |
| Inter-Batch Precision (%CV) | 4.2% | 6.8% | N/A | |
| Accuracy (%RE) | +2.1% | -3.5% | 5.6% | |
| Z-Isomer Resolution | 2.8 | 1.9 | N/A | |
| ISR (Incurred Sample Reanalysis) | 67% of samples within | 95% Pass | 92% Pass | PASS |
Interpretation:
-
Bias Calculation: Calculated as
. A bias indicates successful method transfer or equivalence. -
Resolution: Note that Lab B (MS) has lower resolution due to faster run times. This is acceptable only if the Z-isomer and E-isomer do not co-elute, as they have identical mass-to-charge ratios (m/z 304) and cannot be distinguished by MS alone.
Troubleshooting & Best Practices (The "Senior Scientist" Notes)
-
The "Yellow Room" Rule: Never process Entacapone under standard fluorescent lighting. The E-to-Z conversion can reach 10% within 30 minutes of exposure.
-
pH is King: Keep all aqueous mobile phases and reconstitution solvents below pH 3.0. At neutral pH (pH 7), the catechol group oxidizes, and isomerization accelerates.
-
Column History: Do not use a column previously used with ion-pairing agents (like TFA), as this can suppress ionization in the negative mode MS method.
-
Glucuronide Back-Conversion: In plasma samples, Entacapone glucuronide can hydrolyze back to the parent drug if samples are left at room temperature, artificially inflating Entacapone concentration. Keep samples on ice.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023). Entacapone Monograph: Related Compounds. USP-NF.[3] Retrieved from [Link]
-
Forsberg, M., et al. (2001). Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Kiss, B., et al. (2025). LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Isotopic Labeling of Entacapone-3-beta-D-Glucuronide for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Entacapone, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, undergoes extensive metabolism, with glucuronidation being a primary pathway.[1][2][3][4][5] The resulting Entacapone-3-beta-D-Glucuronide is a key metabolite that often requires precise quantification in pharmacokinetic and drug metabolism studies. This guide provides an in-depth comparison of isotopic labeling strategies for the synthesis of Entacapone-3-beta-D-Glucuronide to be used as an internal standard in mass spectrometry (MS)-based assays.
The Imperative for a High-Quality Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable for correcting for variability during sample preparation and analysis.[6][7][8][9][10][11] The ideal IS co-elutes with the analyte and exhibits identical ionization behavior, thus compensating for matrix effects, extraction inconsistencies, and instrument fluctuations.[12][13] Stable isotope-labeled (SIL) internal standards are the gold standard as they are chemically identical to the analyte, ensuring the most accurate and precise quantification.[6][9][10][12]
This guide will compare two common isotopic labeling approaches for Entacapone-3-beta-D-Glucuronide:
-
Deuterium (²H) Labeling: Incorporation of deuterium atoms.
-
Carbon-13 (¹³C) Labeling: Incorporation of carbon-13 atoms.
Synthetic Strategies for Labeled Entacapone-3-beta-D-Glucuronide
The chemical synthesis of glucuronides can be challenging but is often achieved through methods like the Koenigs-Knorr reaction.[14][15][16] The general strategy involves the coupling of a protected glucuronic acid donor with the aglycone (Entacapone), followed by deprotection. For isotopic labeling, the label can be introduced either in the Entacapone molecule or the glucuronic acid moiety.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of entacapone, nitecapone, tolcapone, and some other nitrocatechols by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. researchgate.net [researchgate.net]
- 12. bioanalytics.substack.com [bioanalytics.substack.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
- 15. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
